Cas no 1904018-79-6 ((3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone)

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone structure
1904018-79-6 structure
商品名:(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
CAS番号:1904018-79-6
MF:C17H17FN2O2
メガワット:300.327487707138
CID:6297316
PubChem ID:92087536

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone 化学的及び物理的性質

名前と識別子

    • 1904018-79-6
    • (3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
    • F6476-0338
    • AKOS025350043
    • 2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
    • (3-fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
    • (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
    • インチ: 1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3
    • InChIKey: OIFYDZNZNBVAII-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C)C=CC(=C1)C(N1CCC(C1)OC1C=CC=CN=1)=O

計算された属性

  • せいみつぶんしりょう: 300.12740595g/mol
  • どういたいしつりょう: 300.12740595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 393
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6476-0338-50mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F6476-0338-30mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F6476-0338-100mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F6476-0338-20μmol
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6476-0338-25mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F6476-0338-1mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6476-0338-4mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6476-0338-2mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6476-0338-40mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F6476-0338-20mg
2-{[1-(3-fluoro-4-methylbenzoyl)pyrrolidin-3-yl]oxy}pyridine
1904018-79-6 90%+
20mg
$99.0 2023-05-17

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone 関連文献

(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanoneに関する追加情報

Exploring the Potential of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: A Comprehensive Overview

The compound with CAS No. 1904018-79-6, commonly referred to as (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule, characterized by its unique structural features, has been the subject of extensive research due to its potential applications in drug discovery and material science. The long-chain structure and diverse functional groups present in this compound make it a promising candidate for various chemical transformations and biological assays.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The presence of a fluorine atom in the phenyl ring of this compound not only enhances its stability but also contributes to its bioavailability. Fluorine substitution is known to improve pharmacokinetic properties, making it a valuable asset in the development of novel therapeutic agents. Researchers have also explored the impact of methyl substitution on the compound's reactivity and selectivity, further underscoring its versatility in chemical synthesis.

The pyrrolidine ring in this molecule plays a crucial role in its pharmacological activity. Pyrrolidine derivatives are widely used in drug design due to their ability to form hydrogen bonds and interact with biological targets. The pyridine moiety, attached via an oxygen atom, adds an additional layer of complexity to the compound's structure. This arrangement allows for enhanced intermolecular interactions, which are critical for binding to specific receptors or enzymes.

One of the most exciting developments involving this compound is its application in enzyme inhibition studies. Researchers have demonstrated that (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone exhibits potent inhibitory activity against several key enzymes involved in metabolic pathways. This finding opens up new avenues for its use in treating conditions such as inflammation, neurodegenerative diseases, and cancer.

In addition to its pharmacological applications, this compound has shown promise in the field of materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. The integration of aromatic systems with heterocyclic rings like pyridine and pyrrolidine can lead to materials with enhanced conductivity and stability.

The synthesis of this compound involves a series of well-established organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and cyclization processes. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels, making large-scale production more feasible. The use of green chemistry principles in synthesizing this compound has also been explored, reducing its environmental footprint.

From a structural standpoint, the molecule's three-dimensional conformation plays a significant role in its functionality. Computational studies using molecular docking techniques have revealed that the compound can adopt conformations that are highly complementary to target proteins. This property is essential for designing drugs with high specificity and efficacy.

The integration of experimental and computational approaches has provided deeper insights into the behavior of this compound under various conditions. For instance, density functional theory (DFT) calculations have been employed to study its electronic properties, while experimental assays have validated its biological activity. Such a multidisciplinary approach ensures that our understanding of this compound is both comprehensive and reliable.

In conclusion, (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone represents a fascinating example of how structural complexity can lead to functional diversity. Its potential applications span across multiple disciplines, from drug discovery to materials science. As research continues to uncover new aspects of this compound's properties, it is poised to make significant contributions to both academic and industrial fields.

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